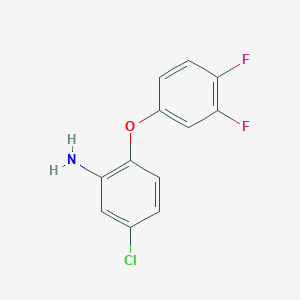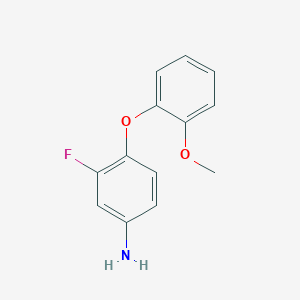![molecular formula C15H14FNO3 B1328373 Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate CAS No. 875702-44-6](/img/structure/B1328373.png)
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate: is a chemical compound with the molecular formula C15H14FNO3 and a molecular weight of 275.27 . This compound is used in various research applications, particularly in the field of proteomics .
準備方法
The synthesis of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-fluorophenol and 4-bromophenylacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction.
Coupling Reaction: The 4-amino-2-fluorophenol undergoes a nucleophilic substitution reaction with 4-bromophenylacetic acid to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
化学反応の分析
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
科学的研究の応用
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate has several scientific research applications, including:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and its role in drug development.
Biological Studies: It is used in biological studies to understand its effects on various biological pathways and processes.
作用機序
The mechanism of action of Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]-acetate can be compared with similar compounds such as:
Methyl 4-amino-2-fluorobenzoate: This compound has a similar structure but lacks the phenyl-acetate moiety.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different substitution pattern on the phenyl ring.
特性
IUPAC Name |
methyl 2-[4-(4-amino-2-fluorophenoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(17)9-13(14)16/h2-7,9H,8,17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGXQZHNPAGEJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl 2-{4-[2-amino-4-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1328340.png)





